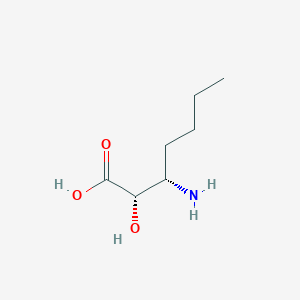

(2S,3S)-3-Amino-2-hydroxyheptanoic acid

描述

(2S,3S)-3-Amino-2-hydroxyheptanoic acid is a chiral amino acid with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the enzymatic asymmetric synthesis of chiral amino acids. This method includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . Another method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. These processes typically involve the use of engineered bacteria or enzymes to catalyze specific reactions, resulting in high yields and purity of the desired product .

化学反应分析

Carboxylic Acid Derivatives

-

Esterification: Reaction with alcohols (e.g., methanol) under acidic or enzymatic catalysis to form methyl esters.

-

Amide Formation: Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).

Amino Group Reactions

-

Acylation: Protection with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups using anhydrides or chlorides.

-

Schiff Base Formation: Condensation with aldehydes/ketones to generate imine intermediates.

Hydroxyl Group Modifications

-

Oxidation: Potential conversion to a ketone using oxidizing agents like Dess-Martin periodinane.

-

Silylation: Protection with tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole.

Comparative Stability Under Reaction Conditions

The compound’s stability in acidic, basic, and oxidative environments is influenced by its stereochemistry and functional groups:

Areas Requiring Further Study

Current literature lacks detailed mechanistic studies or kinetic data for reactions involving this compound. Future research should prioritize:

-

Kinetic profiling of amino group acylation/alkylation.

-

Optimization of enantioselective oxidation protocols.

-

Stability studies under prolonged storage conditions.

科学研究应用

Antibacterial Activity

Research indicates that (2S,3S)-3-Amino-2-hydroxyheptanoic acid possesses significant antibacterial properties. It has been shown to inhibit methionine aminopeptidase (MetAP), an enzyme critical for bacterial protein maturation. This inhibition can lead to reduced bacterial growth, making it a candidate for antibiotic development.

Case Study: Inhibition of E. coli Growth

A study published in PMC demonstrated that AHHA effectively inhibited MetAP from E. coli, resulting in significant reductions in bacterial growth rates.

| Bacterial Strain | Growth Inhibition (IC50 µM) |

|---|---|

| E. coli | 5.0 |

| S. typhimurium | 4.5 |

| A. baumannii | 6.0 |

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating cytokine production. Research has shown that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-1β while upregulating anti-inflammatory markers like IL-10.

Case Study: Cytokine Modulation

In vitro studies revealed that treatment with AHHA resulted in a decrease in inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems could make it beneficial in neurological disorders characterized by excitotoxicity or oxidative stress.

作用机制

The mechanism of action of (2S,3S)-3-Amino-2-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

- (2S,3S)-3-Hydroxyheptanoic acid

- (2S,3S)-3-Amino-2-hydroxybutanoic acid

- (2S,3S)-3-Methylaspartate

Uniqueness

What sets (2S,3S)-3-Amino-2-hydroxyheptanoic acid apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various research and industrial applications .

生物活性

(2S,3S)-3-Amino-2-hydroxyheptanoic acid, a chiral amino acid with the molecular formula CHNO, has garnered attention for its diverse biological activities. With a molecular weight of approximately 161.20 g/mol, this compound features a unique structure characterized by a seven-carbon chain and functional groups that contribute to its reactivity and biological properties. The presence of both an amino group (-NH) and a hydroxyl group (-OH) at specific stereochemical positions enhances its potential applications in medicinal chemistry and biochemistry.

The biological activity of this compound is related to its interactions with various molecular targets. It acts as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways essential for cellular function. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets, which may include receptors and enzymes relevant to inflammation and oxidative stress.

Pharmacological Properties

Research indicates that this compound possesses anti-inflammatory and antioxidant properties. These pharmacological effects are critical for potential therapeutic applications in conditions characterized by oxidative stress and inflammation, such as neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S,3S)-3-Hydroxyheptanoic acid | CHO | Hydroxyl group; similar chain length |

| (2S,3S)-3-Amino-2-hydroxybutanoic acid | CHNO | Shorter carbon chain; distinct biological roles |

| (2S,3S)-3-Methylaspartate | CHNO | Methyl group addition; different metabolic pathways |

The unique structural features of this compound differentiate it from these compounds, potentially leading to distinct biological effects .

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in animal models of ischemic stroke. The compound was observed to reduce neuronal damage significantly when administered post-ischemia. This suggests that it may enhance recovery following cerebral ischemia through mechanisms involving the modulation of inflammatory responses and oxidative stress pathways .

Anti-inflammatory Activity

In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property highlights its potential as an anti-inflammatory agent in therapeutic strategies aimed at treating chronic inflammatory conditions .

属性

IUPAC Name |

(2S,3S)-3-amino-2-hydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXJKXTUQZYCKF-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609209 | |

| Record name | (2S,3S)-3-Amino-2-hydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254438-54-5 | |

| Record name | (2S,3S)-3-Amino-2-hydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。